molecular formula C14H17N3 B12175703 N-(2-methylpropyl)-6-phenylpyridazin-3-amine

N-(2-methylpropyl)-6-phenylpyridazin-3-amine

Cat. No.: B12175703
M. Wt: 227.30 g/mol
InChI Key: CCMKMICRRSSTPI-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-6-phenylpyridazin-3-amine is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-6-phenylpyridazin-3-amine typically involves the reaction of 2-methylpropylamine with 6-phenylpyridazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-6-phenylpyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group may be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

N-(2-methylpropyl)-6-phenylpyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-6-phenylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-6-phenylpyridazin-3-amine: shares similarities with other pyridazine derivatives, such as:

Uniqueness

    This compound: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

N-(2-methylpropyl)-6-phenylpyridazin-3-amine

InChI

InChI=1S/C14H17N3/c1-11(2)10-15-14-9-8-13(16-17-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,15,17)

InChI Key

CCMKMICRRSSTPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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